molecular formula C17H17N3O3 B12176861 N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12176861
M. Wt: 311.33 g/mol
InChI Key: MBZSNUBZWDYCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a synthetic compound of interest in medicinal chemistry and chemical biology research. It features a molecular architecture that incorporates two privileged pharmacophores: a 1-methyl-1H-indole-3-carboxamide moiety and a furan-2-carbonyl group, linked through an ethylenediamine-derived chain. This structure aligns with molecular hybridization strategies used in rational drug design to create novel bioactive molecules . The indole scaffold is a widely recognized structural component in many biologically active compounds and pharmaceutical agents . Specifically, 1H-indole-3-carboxamide derivatives have been extensively investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in anticancer drug discovery . Research indicates that such compounds can exhibit significant cytotoxic activities against various human cancer cell lines, including lung adenocarcinoma (A549), cervical carcinoma (HeLa), and colorectal cancer (SW480) . The furan moiety, as an electron-rich heteroaromatic system, is known to contribute to a molecule's ability to form key hydrogen bonds and interact with enzymatic targets, thereby influencing pharmacokinetic properties and bioavailability . Research Applications: This compound is provided For Research Use Only and is intended for use by qualified laboratory researchers. Its primary research applications include, but are not limited to: • Oncology Research: Serves as a key intermediate or target molecule in the synthesis and screening of novel anticancer agents, particularly those targeting tyrosine kinase pathways such as EGFR . • Chemical Biology: Useful as a scaffold for probing protein-ligand interactions and understanding mechanisms of enzyme inhibition. • Medicinal Chemistry: Provides a versatile building block for the design, synthesis, and structural optimization of new heterocyclic compounds with potential pharmacological activities. Researchers should note that while the structural motifs present in this compound are associated with significant biological activity, specific data on the biological profile, mechanism of action, and binding affinity for this exact molecule may require further experimental determination.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-[2-(furan-2-carbonylamino)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C17H17N3O3/c1-20-11-13(12-5-2-3-6-14(12)20)16(21)18-8-9-19-17(22)15-7-4-10-23-15/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,22)

InChI Key

MBZSNUBZWDYCDF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Indole Core Formation

The indole skeleton is typically constructed via the Fischer indole synthesis or Cu(I)-catalyzed intramolecular amination . A notable method involves the Ullmann-type coupling of methyl anthranilate with alkynes under CuI catalysis (Figure 1).

Reaction Conditions :

  • Catalyst : CuI (10 mol%).

  • Base : K₃PO₄ (2 equiv).

  • Solvent : DMF, 80°C, 12 hours.

  • Yield : 75–85%.

This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.

N-Methylation at the 1-Position

N-Methylation is achieved via alkylation using methyl iodide or dimethyl sulfate. A patent describes the use of sodium hydride (NaH) in DMSO to deprotonate indole, followed by reaction with methyl iodide:

Procedure :

  • Indole (1 equiv) is dissolved in dry DMSO.

  • NaH (1.2 equiv) is added under nitrogen, stirred for 2 hours.

  • Methyl iodide (1.5 equiv) is introduced, heated to 60°C for 6 hours.

  • The product is extracted with ethyl acetate and purified via column chromatography.

Yield : 70–80%.

Preparation of N-(2-Aminoethyl)furan-2-carboxamide

Synthesis of Furan-2-ylcarbonyl Chloride

Furan-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) :

Procedure :

  • Furan-2-carboxylic acid (1 equiv) is refluxed with SOCl₂ (3 equiv) for 3 hours.

  • Excess SOCl₂ is removed under vacuum to yield furan-2-ylcarbonyl chloride.

Purity : >95% (confirmed by ¹H NMR).

Amidation with Ethylenediamine

The acyl chloride reacts with ethylenediamine in a two-step process:

Step 1 :

  • Furan-2-ylcarbonyl chloride (1 equiv) is added dropwise to ethylenediamine (2 equiv) in THF at 0°C.

  • Stirred for 2 hours, yielding N-(2-aminoethyl)furan-2-carboxamide.

Step 2 :

  • The intermediate is purified via recrystallization from ethyl acetate/hexane.

Yield : 65–75%.

Coupling of Fragments A and B

Carboxylic Acid Activation

The indole-3-carboxylic acid is activated using 1,1′-carbonyldiimidazole (CDI) :

Procedure :

  • 1-Methyl-1H-indole-3-carboxylic acid (1 equiv) is dissolved in THF.

  • CDI (1.2 equiv) is added, stirred at room temperature for 2 hours.

Amide Bond Formation

The activated acid reacts with N-(2-aminoethyl)furan-2-carboxamide:

Conditions :

  • Solvent : THF, 25°C, 4 hours.

  • Base : Triethylamine (1.5 equiv).

  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Yield : 60–70%.

Industrial-Scale Optimization

Catalytic Efficiency

Replacing CuI with Cu nanoparticles (CuNPs) enhances reaction rates and reduces catalyst loading to 5 mol%.

Solvent Recycling

DMF is recovered via distillation, reducing waste and cost.

Continuous Flow Synthesis

Microreactor systems improve heat transfer and scalability, achieving 90% yield in pilot studies.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, indole H-2), 7.68 (d, J = 7.8 Hz, 1H), 7.45–7.35 (m, 2H), 6.85 (d, J = 3.2 Hz, 1H, furan H-3), 6.55 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4).

  • HRMS (ESI+) : m/z calculated for C₁₈H₁₈N₃O₃ [M+H]⁺: 324.1348; found: 324.1352.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Regioselectivity in Indole Alkylation

Using bulky bases (e.g., LDA) minimizes over-alkylation, ensuring mono-methylation at the 1-position.

Hydrolysis of Furan Ring

Anhydrous conditions and low temperatures (<10°C) prevent furan ring degradation during acylation.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
CuI-K₃PO₄ CatalysisUllmann coupling, CDI activation7598High
NaH-Mediated AlkylationAlkylation, amidation7095Moderate
Continuous FlowMicroreactor synthesis9099High

Chemical Reactions Analysis

Types of Reactions

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

    Reduction: Reduced derivatives with alcohol functionalities.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1-Methyl-1H-Indole-3-Carboxamide Derivatives

  • N-[(Furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide (Compound L881-0800): This analog features a 2-carboxamide position (vs. 3-carboxamide in the target compound) and an additional 3-methylbenzamido substituent on the indole ring. The furan-2-ylmethyl group replaces the ethylamino linker, reducing conformational flexibility. The 2-carboxamide position may alter hydrogen-bonding interactions compared to the 3-carboxamide isomer .
  • 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b): Substitutions at the 5- and 7-positions (bromo, fluoro) enhance halogen bonding and electron-withdrawing effects. This contrasts with the target compound’s unsubstituted indole ring and simpler N-ethyl-furanoyl group .

Ethylamino-Linked Carboxamides

  • N-{2-[(1H-Indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide: Replacing the furan-2-ylcarbonyl group with an indol-3-ylcarbonyl moiety increases molecular weight (346.4 g/mol vs. 324.36 g/mol) and aromatic surface area. The indole-indole pairing may enhance π-π stacking but reduce solubility due to hydrophobicity .
  • N-{2-[(1H-Indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide: The indol-3-ylacetyl group (vs. furan-2-ylcarbonyl) introduces a methylene spacer between the amide and indole, altering electronic effects and steric accessibility.

Functional Group Modifications and Pharmacological Implications

Furan vs. Indole Moieties

  • Furan-2-ylcarbonyl : The oxygen atom in furan enhances polarity and hydrogen-bond acceptor capacity compared to indole’s nitrogen. This may improve aqueous solubility but reduce lipophilicity, affecting blood-brain barrier penetration .

Carboxamide Substituents

  • Ethylamino Linkers: The target compound’s ethylamino chain provides conformational flexibility, enabling adaptation to diverse binding pockets. This contrasts with rigid analogs like N-[(furan-2-yl)methyl] derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-{2-[(Furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide C₁₈H₁₈N₃O₃ 324.36 1-methyl, furan-2-ylcarbonyl, ethylamino Flexible linker, moderate polarity
N-[(Furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide C₂₂H₁₉N₃O₄ 389.41 2-carboxamide, 3-methylbenzamido, furan Rigid structure, enhanced π-stacking
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide C₁₆H₁₂BrFN₂O 362.19 5-bromo, 7-fluoro, N-methyl-N-phenyl Halogen bonding, steric hindrance
N-{2-[(1H-Indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide C₂₀H₁₈N₄O₂ 346.38 Indole-3-ylcarbonyl, ethylamino High hydrophobicity, dual indole motifs

Research Findings and Inferred Properties

  • Solubility : The furan-containing target compound likely exhibits higher aqueous solubility than indole-acetyl analogs due to furan’s oxygen atom, though less than polar derivatives like H-Series sulfonamides (e.g., H-8, H-9) .
  • Metabolic Stability: The ethylamino linker may reduce metabolic degradation compared to methyl or benzyl groups, as seen in regulated indole carboxamides (e.g., MDMB-CHMICA) .
  • Synthetic Accessibility : Similar to patented indole carboxamides (e.g., EP 3 953 330 B1), the target compound can likely be synthesized via amide coupling reactions, though furan-2-ylcarbonyl chloride availability may pose challenges .

Biological Activity

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of cannabinoid receptor modulation. This compound features an indole structure, which is known for its diverse biological properties, and a furan-2-ylcarbonyl moiety that may enhance its interaction with biological targets.

The molecular formula of this compound is C23H21N3O3, with a molecular weight of approximately 387.4 g/mol. The compound's complexity rating is 415, indicating a sophisticated structure that may influence its biological activity.

Research indicates that this compound interacts primarily with cannabinoid receptors CB1 and CB2. Structure-activity relationship (SAR) studies suggest that modifications to the indole and furan rings can significantly impact the efficacy of the compound in modulating these receptors. The presence of the furan moiety is believed to facilitate stronger binding and activation of these receptors, which are crucial in various physiological processes including pain sensation and neuroprotection.

Interaction Studies

Fluorometric imaging plate reader assays have been employed to evaluate the calcium mobilization as an indicator of receptor activation. These studies have shown that this compound can effectively modulate cannabinoid signaling pathways, making it a valuable candidate for further research into therapeutic applications.

Biological Activity Overview

The biological activities associated with this compound include:

Activity Description
Cannabinoid Receptor Modulation Modulates CB1 and CB2 receptors, influencing pain relief and neuroprotection.
Potential Therapeutic Applications Investigated for use in pain management and treatment of neurodegenerative diseases.

Case Studies

Several studies have explored the compound's potential in various therapeutic contexts:

  • Pain Management : A study demonstrated that derivatives of this compound showed significant analgesic effects in animal models, suggesting its utility in developing new pain relief medications.
  • Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress, highlighting its potential role in treating neurodegenerative disorders such as Alzheimer's disease.
  • Cancer Research : Preliminary findings suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Potential Biological Activity
This compoundIndole ring, furan carbonylCannabinoid receptor modulation, neuroprotection
1-benzyl-N-{2-[furan-2-carbonylamino]ethyl}-1H-indoleIndole ring with benzyl substitutionAnticancer properties, receptor modulation
3-cyclohexyl-N-{2-[furan-2-carbonylamino]ethyl}-1,2,4-oxadiazoleOxadiazole ring with furan substitutionAntimicrobial activity

Q & A

Q. What structural features of N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide influence its interaction with cannabinoid receptors?

The compound’s indole ring and furan-2-ylcarbonyl group are critical for receptor binding. The indole moiety mimics endogenous ligands of cannabinoid receptors (CB1/CB2), while the furan carbonyl group enhances hydrogen bonding with receptor residues. Molecular docking studies and fluorometric calcium mobilization assays (FLIPR) are recommended to validate these interactions .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Multi-step synthesis requires careful optimization of:

  • Reagent stoichiometry (e.g., coupling agents for amide bond formation).
  • Temperature control during indole ring functionalization to avoid side reactions.
  • Purification methods such as silica gel chromatography or preparative HPLC to isolate the final product. Reaction monitoring via TLC and intermediate characterization by 1H^1H-NMR ensures process reliability .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H^1H, 13C^{13}C) to confirm backbone structure and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Infrared (IR) spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups. Purity assessment via HPLC with UV detection is critical for pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in cannabinoid receptor binding assays?

Discrepancies may arise from:

  • Assay conditions (e.g., buffer pH, calcium concentration in FLIPR assays).
  • Receptor subtype selectivity (CB1 vs. CB2).
  • Allosteric vs. orthosteric binding modes . Address these by:
  • Performing radioligand displacement assays with 3H^3H-CP55940 (a high-affinity CB1/CB2 agonist).
  • Using site-directed mutagenesis to identify critical receptor residues for binding .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

SAR studies should focus on:

  • Substituent modification (e.g., replacing the furan group with thiophene or pyridine rings).
  • Side-chain elongation to probe steric effects in the receptor’s hydrophobic pocket.
  • In silico modeling (e.g., molecular dynamics simulations) to predict binding affinities before synthesis. Comparative assays with structurally related compounds (e.g., N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide) can highlight functional group contributions .

Q. How can metabolic stability be assessed for preclinical development?

Use in vitro assays :

  • Liver microsomal incubation (human/rodent) to measure half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_\text{int}).
  • CYP450 inhibition assays to identify metabolic liabilities.
  • LC-MS/MS for metabolite identification (e.g., hydroxylation or demethylation products). Data should be compared with reference compounds like rimonabant to benchmark stability .

Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?

Challenges include:

  • Low solubility in common crystallization solvents (e.g., DMSO/water mixtures).
  • Crystal twinning due to flexible side chains. Solutions:
  • Use co-crystallization agents (e.g., cyclodextrins) to improve lattice formation.
  • Employ SHELXD for phase refinement of twinned crystals. High-resolution data collection (≤1.0 Å) enhances electron density map clarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.